1-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]ethanone is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by its thiazole ring substituted with a methyl group, an isopropylamino group, and an ethanone group. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry .
Preparation Methods
The synthesis of 1-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]ethanone typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various reagents. One common method includes the use of heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often involve heating and the use of solvents such as ethanol or methanol. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of reactive positions on the thiazole ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted thiazole derivatives.
Scientific Research Applications
1-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Thiazole derivatives are known for their antimicrobial, antifungal, and antiviral properties.
Industry: Thiazole compounds are used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 1-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]ethanone involves its interaction with various molecular targets and pathways. Thiazole derivatives can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . The specific molecular targets and pathways depend on the particular derivative and its application.
Comparison with Similar Compounds
1-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]ethanone can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What makes this compound unique is its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness allows it to be used in specialized applications where other thiazole derivatives may not be as effective.
Biological Activity
1-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]ethanone (CAS: 938001-19-5) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C9H14N2OS, with a molecular weight of approximately 198.29 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer properties. A study evaluated various thiazole derivatives against human cancer cell lines such as HCT-116 and HepG2. The results showed that certain derivatives had IC50 values in the micromolar range, indicating promising anticancer activity through mechanisms such as apoptosis induction and inhibition of matrix metalloproteinases (MMPs) .
Table 1: Anticancer Activity of Thiazole Derivatives
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
4c | HCT-116 | 9.86 ± 0.78 | Induces apoptosis via Bcl-2 family |
4d | HepG2 | 8.54 ± 0.67 | Inhibition of MMPs |
8c | HT-29 | 7.21 ± 0.45 | Apoptosis induction |
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. In various studies, thiazole derivatives were tested against Gram-positive and Gram-negative bacteria as well as fungi. While the antibacterial activity was generally lower compared to standard antibiotics, certain compounds displayed notable antifungal effects against Candida albicans and Aspergillus niger .
Table 2: Antimicrobial Activity of Thiazole Derivatives
Compound | Target Organism | MIC (μg/mL) | Activity Type |
---|---|---|---|
5b | C. albicans | 4.01 | Antifungal |
5c | A. niger | 4.23 | Antifungal |
1b | E. faecalis | 100 | Antibacterial |
The mechanisms underlying the biological activities of thiazole derivatives are multifaceted:
- Apoptosis Induction : Many studies suggest that these compounds can trigger apoptotic pathways in cancer cells, often involving the Bcl-2 family proteins.
- MMP Inhibition : The inhibition of MMPs is critical for preventing cancer metastasis, making thiazole derivatives valuable in cancer therapy.
- Antimicrobial Mechanisms : The exact mechanisms by which thiazoles exert their antimicrobial effects are still under investigation but may involve disruption of cell membrane integrity or interference with nucleic acid synthesis.
Case Studies
A notable case study involved the synthesis and evaluation of various thiazole derivatives for their anticancer properties. Researchers synthesized these compounds through a one-pot reaction method and assessed their efficacy against multiple cancer cell lines. The most active compounds were further analyzed for their apoptotic effects and interactions with specific cellular targets .
Properties
IUPAC Name |
1-[4-methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-5(2)10-9-11-6(3)8(13-9)7(4)12/h5H,1-4H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMPHSNPKAJPKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(C)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.